molecular formula C11H7ClFN5 B11850632 6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11850632
M. Wt: 263.66 g/mol
InChI Key: NMLNPHPQRWZIJO-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro and fluorophenyl groups, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzonitrile with hydrazine hydrate to form 4-chloro-3-nitrophenylhydrazine. This intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base to yield the desired pyrazolo[3,4-d]pyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
  • 6-Chloro-N,N-dimethylpyrimidin-4-amine
  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Uniqueness

Compared to similar compounds, 6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits unique properties due to the presence of both chloro and fluorophenyl groups. These substituents enhance its reactivity and potential for forming diverse derivatives. Additionally, the compound’s ability to inhibit specific kinases makes it a valuable candidate for drug development .

Properties

Molecular Formula

C11H7ClFN5

Molecular Weight

263.66 g/mol

IUPAC Name

6-chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H7ClFN5/c12-11-16-9(8-5-14-18-10(8)17-11)15-7-3-1-6(13)2-4-7/h1-5H,(H2,14,15,16,17,18)

InChI Key

NMLNPHPQRWZIJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC3=C2C=NN3)Cl)F

Origin of Product

United States

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